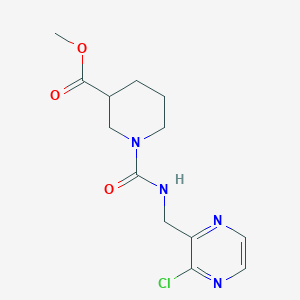
Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C11H14ClN3O2 and a molecular weight of 255.7 g/mol
Vorbereitungsmethoden
The synthesis of Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with piperidine-3-carboxylic acid methyl ester in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in the study of biological pathways and mechanisms, particularly those involving pyrazine derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate can be compared with similar compounds such as:
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the piperidine ring substitution.
1-Pyrrolidinecarboxylic acid, 2-[[[(3-chloro-2-pyrazinyl)methyl]amino]carbonyl]-, phenylmethyl ester, (2S): Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
Molekularformel |
C13H17ClN4O3 |
|---|---|
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C13H17ClN4O3/c1-21-12(19)9-3-2-6-18(8-9)13(20)17-7-10-11(14)16-5-4-15-10/h4-5,9H,2-3,6-8H2,1H3,(H,17,20) |
InChI-Schlüssel |
TUHXZSHMEBHJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCN(C1)C(=O)NCC2=NC=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
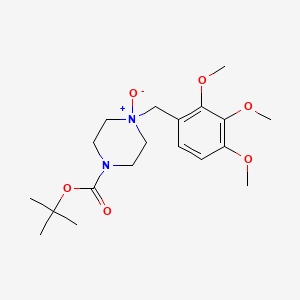
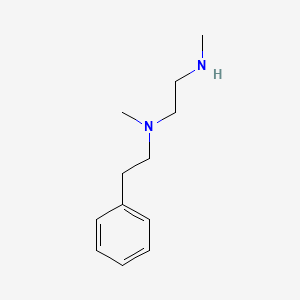
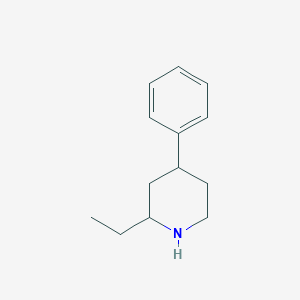
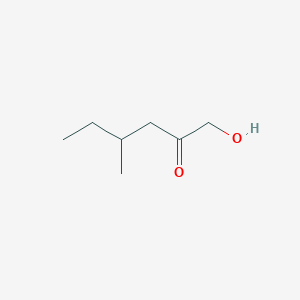
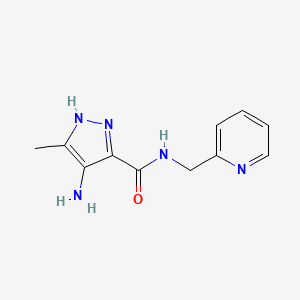
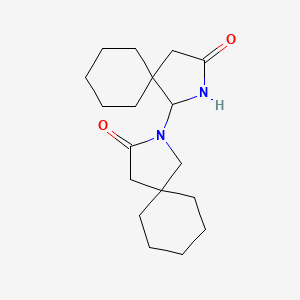
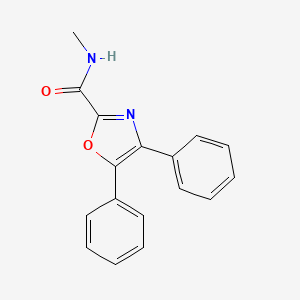
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)

![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

